molecular formula C10HF7 B14760893 1,2,3,4,5,6,8-Heptafluoronaphthalene CAS No. 784-00-9

1,2,3,4,5,6,8-Heptafluoronaphthalene

Cat. No.: B14760893
CAS No.: 784-00-9
M. Wt: 254.10 g/mol
InChI Key: FKLSJEOFMRPRMG-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,8-Heptafluoronaphthalene is a fluorinated aromatic compound with the molecular formula C₁₀HF₇. It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,8-Heptafluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives using fluorinating agents such as antimony pentafluoride (SbF₅) at elevated temperatures (40-45°C) for extended periods (48 hours) . Another method includes the use of Selectfluor as a fluorinating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,8-Heptafluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated naphthalene derivatives, while oxidation can produce naphthoquinones.

Scientific Research Applications

Properties and Synthesis

1,2,3,4,5,6,8-Heptafluoronaphthalene's unique properties arise from its specific structure, which combines seven fluorine atoms with a naphthalene structure. Several methods have been developed for synthesizing it.

Applications

  • Fluorinated Materials : It can be used in fluorinated materials because of its low surface energy and high thermal stability.
  • Synthesis of 2-bromoheptafluoronaphthalene : this compound can be used in the synthesis of 2-bromoheptafluoronaphthalene .

Interaction Studies

Interaction studies have shown that this compound interacts differently with polar and non-polar solvents due to its fluorinated nature. Studies of its interactions with biological macromolecules are necessary to understand its potential toxicity and environmental impact.

Comparison with Other Fluorinated Compounds

The unique feature of this compound lies in its combination of seven fluorine atoms with a specific naphthalene structure that imparts unique physical and chemical properties not found in less or fully fluorinated analogs.

Comparison of Fluorinated Naphthalene Compounds

Compound NameChemical FormulaUnique Features
1-FluoronaphthaleneC10H7FContains only one fluorine atom
1-HexafluoronaphthaleneC10F6Six fluorines provide different chemical properties
1,3-DifluoronaphthaleneC10H8F2Two fluorines at different positions
1,2-DifluoronaphthaleneC10H8F2Different substitution pattern compared to heptafluorinated compound
PerfluoronaphthaleneC10F10Fully fluorinated; exhibits extreme chemical stability
This compoundC10HF7Combination of seven fluorine atoms with a specific naphthalene structure

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,8-Heptafluoronaphthalene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. This can affect various pathways, including those involved in chemical synthesis and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.

Biological Activity

1,2,3,4,5,6,8-Heptafluoronaphthalene (C₁₀F₇H₄) is a fluorinated aromatic hydrocarbon that has garnered interest due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of seven fluorine atoms substituted on the naphthalene ring, which significantly alters its physicochemical characteristics compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and materials science.

The unique structure of this compound contributes to its stability and reactivity. The fluorine substituents enhance lipophilicity and alter the electronic properties of the molecule, which can influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₀F₇H₄
Molecular Weight300.07 g/mol
Boiling Point280-283 °C
SolubilityLow solubility in water
StabilityHigh thermal stability

Anticancer Properties

Research has indicated that fluorinated compounds can exhibit significant anticancer activities. A study focusing on various fluorinated naphthalenes found that derivatives with multiple fluorine atoms showed enhanced antiproliferative effects against several cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) . This suggests a promising potential for further development as an anticancer agent.

Antimicrobial Activity

Fluorinated compounds are also known for their antimicrobial properties. The presence of fluorine can enhance the ability of a compound to penetrate microbial membranes.

  • Research Findings : Studies have shown that this compound demonstrated inhibitory activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of membrane integrity due to the lipophilic nature of the compound.

Toxicological Profile

Despite its promising biological activities, understanding the toxicity profile of this compound is essential for its safe application.

  • Toxicity Assessment : Preliminary toxicological studies indicate that while the compound exhibits low cytotoxicity in normal human cell lines (MRC-5), further investigations are required to fully characterize its safety profile .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The high lipophilicity allows it to integrate into lipid membranes leading to increased permeability and eventual cell death.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Properties

IUPAC Name

1,2,3,4,5,6,8-heptafluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLSJEOFMRPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450560
Record name Naphthalene, 1,2,3,4,5,6,8-heptafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-00-9
Record name Naphthalene, 1,2,3,4,5,6,8-heptafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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